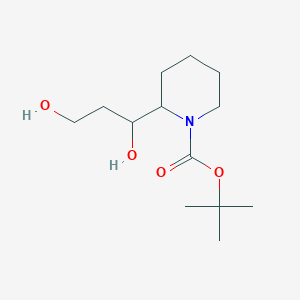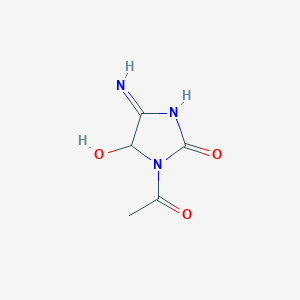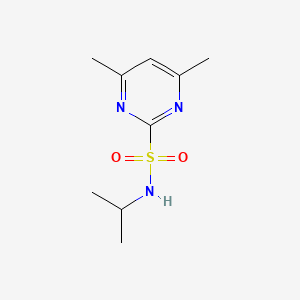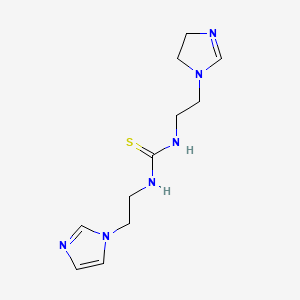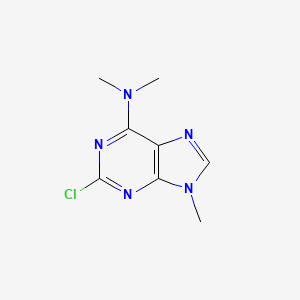
Naphthalene, 5-methoxy-8-propionyl-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-8-propionyl-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine is a complex organic compound that belongs to the class of tetrahydronaphthalene derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a propionyl group, and a pyrrolidine ring. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 1-(5-Methoxy-8-propionyl-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: The initial step involves the synthesis of the tetrahydronaphthalene core through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Addition of the Propionyl Group: The propionyl group is added through an acylation reaction using propionyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrrolidine Ring: The final step involves the cyclization of the intermediate compound with pyrrolidine under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Methoxy-8-propionyl-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or propionyl groups, using reagents like sodium methoxide or Grignard reagents.
Hydrolysis: Acidic or basic hydrolysis can cleave ester or amide bonds within the molecule, yielding carboxylic acids or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in receptor binding studies.
Medicine: Preliminary studies suggest that it may have pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-8-propionyl-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular responses and physiological processes.
Comparison with Similar Compounds
1-(5-Methoxy-8-propionyl-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(5-Methoxy-8-acetyl-1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine: This compound has an acetyl group instead of a propionyl group, which may affect its reactivity and biological activity.
1-(5-Methoxy-8-propionyl-1,2,3,4-tetrahydronaphthalen-1-yl)piperidine: The replacement of the pyrrolidine ring with a piperidine ring can influence the compound’s binding affinity and selectivity for certain receptors.
1-(5-Methoxy-8-propionyl-1,2,3,4-tetrahydronaphthalen-1-yl)morpholine: The presence of a morpholine ring introduces additional functional groups that can participate in hydrogen bonding and other interactions.
Properties
CAS No. |
63886-35-1 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(4-methoxy-8-pyrrolidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C18H25NO2/c1-3-16(20)13-9-10-17(21-2)14-7-6-8-15(18(13)14)19-11-4-5-12-19/h9-10,15H,3-8,11-12H2,1-2H3 |
InChI Key |
UZRVWTXAONNQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C2C(CCCC2=C(C=C1)OC)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


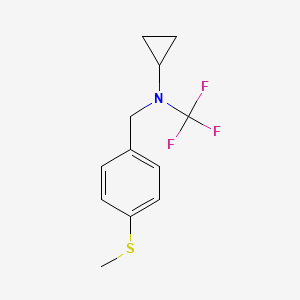
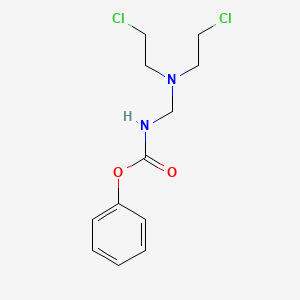
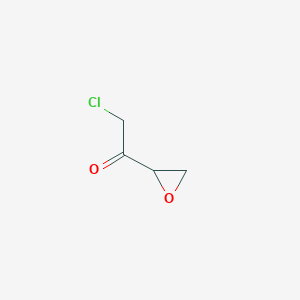
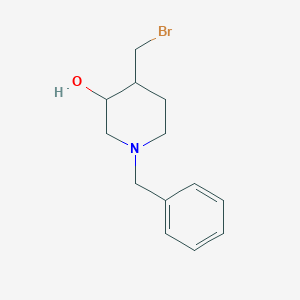
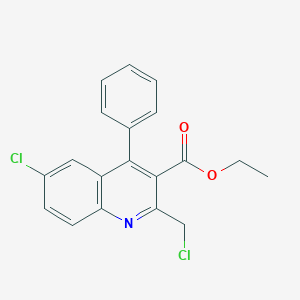
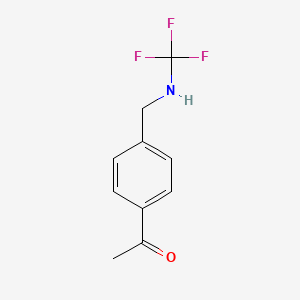
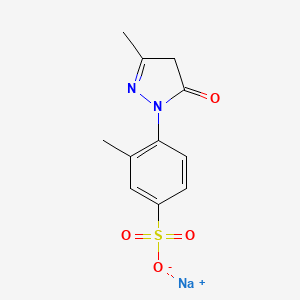
![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)
